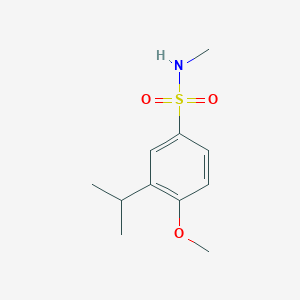
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide, also known as PMX205, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Mécanisme D'action
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell proliferation. By inhibiting NF-κB, 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide reduces inflammation and slows down the growth of cancer cells.
Biochemical and Physiological Effects:
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has also been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide is that it has low bioavailability, which means that it may not be effective when administered orally.
Orientations Futures
There are several future directions for the study of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide. One area of research is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes, which could increase its bioavailability. Another area of research is the investigation of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide's potential use in combination with other drugs for the treatment of cancer and other inflammatory conditions. Finally, further studies are needed to fully understand the mechanism of action of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide and its potential therapeutic applications.
In conclusion, 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide-based compound that has shown promise in the treatment of inflammatory conditions and cancer. Its ability to inhibit NF-κB makes it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis method of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide involves the reaction of N-methyl-4-methoxybenzenesulfonamide with isopropylmagnesium chloride in the presence of a catalyst. This reaction yields 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its use in treating inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has also been studied for its potential use in treating cancer due to its ability to inhibit tumor growth.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)10-7-9(16(13,14)12-3)5-6-11(10)15-4/h5-8,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRHXPJUBKGWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-3-(propan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
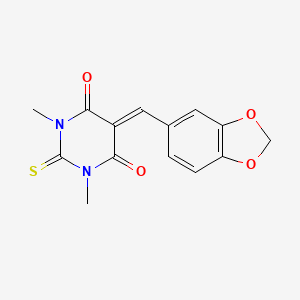

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)

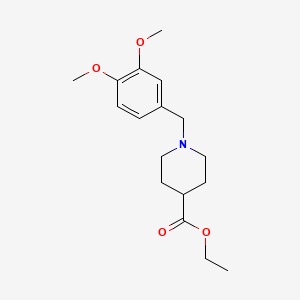
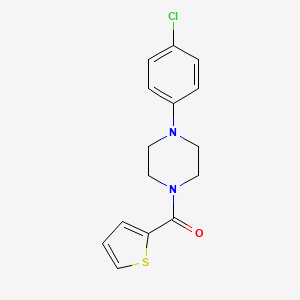
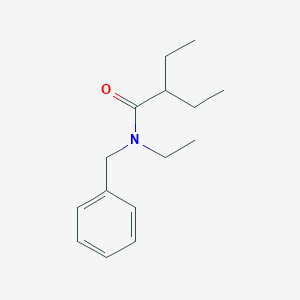
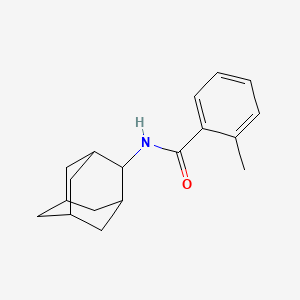
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)